Product packaging for Sorbic Acid(Cat. No.:CAS No. 110-44-1)

Sorbic Acid

Cat. No.: B1682152
CAS No.: 110-44-1
M. Wt: 112.13 g/mol
InChI Key: WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Description

Historical Context of Sorbic Acid Discovery and Application

This compound was first isolated in 1859 by the German chemist A. W. von Hofmann. wikipedia.orgresearchgate.net He obtained the compound through the distillation of oil from the unripe berries of the rowan tree (Sorbus aucuparia), from which the name "this compound" is derived. wikipedia.orgmedicinenet.com This initial process yielded parathis compound, the lactone of this compound, which was then converted to this compound through hydrolysis. wikipedia.orgmedicinenet.com

For several decades following its discovery, this compound remained a chemical curiosity. Its significant antimicrobial properties were not recognized until the late 1930s and early 1940s. wikipedia.orgresearchgate.net Following this discovery, the first U.S. patent for its use as a fungistatic agent for foods and food wrappers was awarded in 1945. researchgate.net Commercial availability began in the late 1940s and early 1950s, marking its transition from a laboratory compound to a practical preservative. wikipedia.orgmedicinenet.comiastate.edu One of its notable early applications was in the preservation of sweet white wines, with its use being legalized in France in 1959 and Germany in 1971. iastate.edu

A significant development in its application occurred in the 1980s when this compound and its salts began to be used as inhibitors of Clostridium botulinum in meat products. wikipedia.orgmedicinenet.com This provided an alternative to nitrites, which were a concern due to their potential to form carcinogenic nitrosamines. wikipedia.orgmedicinenet.com

Table 1: Historical Timeline of this compound
Year/PeriodMilestoneSignificance
1859A. W. von Hofmann isolates this compound from rowanberry oil. wikipedia.orgresearchgate.netInitial discovery of the compound.
Late 1930s - Early 1940sAntimicrobial properties are discovered. wikipedia.orgresearchgate.netIdentified its potential as a preservative.
1945First U.S. patent awarded for use as a food preservative. researchgate.netFormal recognition of its application in the food industry.
Late 1940s - Early 1950sBecomes commercially available. wikipedia.orgmedicinenet.comiastate.eduWidespread application in food preservation begins.
1959Use in wine is legalized in France. iastate.eduExpansion into the beverage industry.
1980sUsed as an inhibitor of Clostridium botulinum in meat products. wikipedia.orgmedicinenet.comProvided an alternative to nitrites.

Evolution of this compound Research Paradigms

The focus of scientific research on this compound has evolved significantly since its antimicrobial properties were first understood.

1940s - 1950s: Initial research centered on testing its efficacy as a preservative and establishing its fundamental biological properties. researchgate.net

Late 1950s - 1960s: The scientific paradigm shifted towards understanding the mechanism of its antimicrobial activity and exploring its application in a wider array of food products. researchgate.net

1970s: A major research focus was its potential as an antibotulinal agent in cured meats, particularly in formulations with reduced levels of nitrites. researchgate.net This was driven by the desire to minimize the formation of nitrosamines. researchgate.net

1980s - 2000s: Research expanded to include its stability in various food systems. Studies investigated how factors like pH, temperature, and water activity influence its degradation. tandfonline.comnih.gov The degradation products, such as acetaldehyde and β-carboxylacrolein, and their role in the browning of foods were also examined. tandfonline.com

21st Century: Contemporary research has become more specialized. Recent studies focus on understanding the resistance mechanisms of specific spoilage organisms, such as fermentative yeasts, which show higher resistance because this compound primarily targets cellular respiration. researchgate.net Other modern research investigates the interaction of its salts, like potassium sorbate (B1223678), with gut microbiota. nih.gov

Scope and Significance of this compound in Contemporary Science

Today, this compound and its more soluble salts (potassium sorbate, sodium sorbate, and calcium sorbate) are integral across multiple industries due to their effectiveness in inhibiting the growth of molds, yeasts, and some bacteria. polifar.comwikipedia.orgdrugs.com

Key Properties and Mechanism of Action: this compound is an unsaturated fatty acid that is most effective in acidic conditions, typically at a pH below 6.5. polifar.comwikipedia.org The undissociated form of the acid is responsible for its antimicrobial activity. iastate.edu It functions by disrupting the metabolic processes and cell membranes of microorganisms, which inhibits their ability to reproduce and thrive. tengerchemical.comessfeed.com Research has specifically shown that it targets the respiration process in yeasts. researchgate.net

Table 2: Physicochemical Properties of this compound
PropertyValue
Chemical FormulaC₆H₈O₂ wikipedia.org
Molar Mass112.128 g·mol⁻¹ wikipedia.org
AppearanceColorless solid wikipedia.org
Melting Point135 °C (275 °F) wikipedia.org
Boiling Point228 °C (442 °F) wikipedia.org
Solubility in water1.6 g/L at 20 °C wikipedia.org
Acidity (pKa)4.76 at 25 °C wikipedia.org

Contemporary Applications: The significance of this compound is evident in its broad range of applications:

Food and Beverage Industry: It is one of the most common preservatives, found in products such as cheeses, baked goods, fruit juices, wines, dried meats, and prepared salads to extend shelf life and prevent spoilage. healthline.commedicinenet.comfoodsweeteners.com

Cosmetics and Personal Care: this compound and its salts act as preservatives in facial makeup, skin care items, and hair products, protecting them from microbial contamination. foodsweeteners.comlabinsights.nl

Pharmaceuticals: It is used to maintain the stability and extend the shelf life of various medications. tengerchemical.comlabinsights.nl

Other Industries: Its applications extend to animal feed, packaging materials, and as an additive for cold rubber and an intermediate in the manufacturing of some plasticizers and lubricants. wikipedia.orglabinsights.nl

The continued study and application of this compound underscore its lasting importance in industrial microbiology and chemistry, contributing significantly to food preservation and product stability. tengerchemical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2<br>C6H8O2<br>CH3CH=CHCH=CHCOOH B1682152 Sorbic Acid CAS No. 110-44-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-hexa-2,4-dienoic acid
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InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+,5-4+
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InChI Key

WSWCOQWTEOXDQX-MQQKCMAXSA-N
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Canonical SMILES

CC=CC=CC(=O)O
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Isomeric SMILES

C/C=C/C=C/C(=O)O
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Molecular Formula

C6H8O2, Array
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Related CAS

34344-66-6
Record name Sorbic acid polymer
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DSSTOX Substance ID

DTXSID3021277
Record name 2E,4E-Hexadienoic acid
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Molecular Weight

112.13 g/mol
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Physical Description

Sorbic acid appears as white powder or crystals. Melting point 134.5 °C. Slightly acidic and astringent taste with a faint odor., Dry Powder; NKRA, Colourless needles or white free flowing powder, having a slight characteristic odour and showing no change in colour after heating for 90 minutes at 105 °C, Colorless or white solid; [HSDB] White crystalline solid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White, free-flowing powder
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Boiling Point

442 °F at 760 mmHg (decomposes) (NTP, 1992), 228 °C with decomposition.
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Flash Point

260 °F (NTP, 1992), 127 °C (261 °F) - closed cup, 127 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, soluble in ethanol., In water, 1910 mg/L at 30 °C, In water, 1560 mg/L at 20 °C (OECD 105 Shake-Flask method), In water: 0.25% at 30 °C, 3.8% at 100 °C, In propylene glycol: 5.5% at 20 °C; in absolute ethanol or methanol: 12.90% at 20 °C; in 20% ethanol: 0.29%; in acetone: 9.2% at 20 °C; in glacial acetic acid: 11.5% at 20 °C; in benzene: 2.3%, in dioxane: 11.0% at 20 °C; in carbon tetrachloride: 1.3% at 20 °C; in cyclohexane: 0.28%; in glycerol: 0.31% at 20 °C; in isopropanol: 8.4%; in isopropyl ether: 2.7% at 20 °C; in methyl acetate: 6.1%; in toluene: 1.9% at 20 °C, For more Solubility (Complete) data for SORBIC ACID (6 total), please visit the HSDB record page., 1.91 mg/mL at 30 °C, Solubility in water, g/100ml at 30 °C: 0.25 (poor), Slightly soluble in water, soluble (in ethanol)
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Density

1.204 at 66 °F (NTP, 1992) - Denser than water; will sink, 1.204 g/cu cm at 19 °C, 1.2 g/cm³
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Vapor Density

3.87 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.87 (Air = 1), Relative vapor density (air = 1): 3.87
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Vapor Pressure

less than 0.01 mmHg at 68 °F ; 9.8 mmHg at 266 °F (NTP, 1992), 0.13 [mmHg], 3.08X10-4 mm Hg at 25 °C (OECD Guideline 104, Vapor Pressure), Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless needles or white powder, Needles from water, Needles form dilute alcohol, White crystalline solid, White crystals or powder

CAS No.

110-44-1, 22500-92-1
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Melting Point

274.1 °F (NTP, 1992), Between 133 °C and 135 °C, after vacuum drying for four hours in a sulphuric acid desiccator, 134.5 °C
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Mechanisms of Antimicrobial Action of Sorbic Acid

General Principles of Weak Acid Preservative Activity

Sorbic acid functions as a weak organic acid preservative. nih.govnih.gov Weak organic acids, in their undissociated (uncharged) form, are lipophilic and can readily penetrate the plasma membranes of microbial cells. nih.govnih.govresearchgate.net Once inside the cell, where the intracellular pH is typically higher than the external environment, the undissociated acid dissociates into its anionic form and protons. nih.govnih.gov This dissociation leads to the acidification of the cell's cytosol, disrupting the internal pH homeostasis and inhibiting key metabolic activities. foodadditives.netnih.govchemicalstore.com

The antimicrobial efficacy of this compound is highly dependent on the pH of the surrounding environment. iastate.edunih.govchemicalstore.com this compound has a pKa of 4.75 or 4.76. iastate.eduamericanpharmaceuticalreview.comwikipedia.orgnih.gov As the pH decreases below its pKa, the proportion of the undissociated form of this compound increases, leading to enhanced antimicrobial action. iastate.edufoodadditives.netnih.govchemicalstore.com Conversely, at higher pH values (e.g., above pH 6.5), the majority of this compound exists in its dissociated (ionized) form, significantly reducing its ability to permeate cell membranes and thus diminishing its antimicrobial effectiveness. chemicalstore.comwikipedia.org

The following table illustrates the dissociation of this compound at various pH values:

pH% Undissociated Acid
7.000.6
6.006.0
5.808.0
4.7550.0
4.5064.5

The undissociated form of this compound is crucial for its antimicrobial activity because it is uncharged and lipophilic, allowing it to diffuse across the lipid-rich microbial plasma membrane. foodadditives.netnih.govnih.govresearchgate.net Once inside the cell, where the pH is generally higher (e.g., approximately pH 7.8 in Aspergillus niger), the undissociated this compound molecules dissociate into protons (H+) and sorbate (B1223678) anions. nih.govnih.gov The accumulation of these protons within the cell leads to intracellular acidification. foodadditives.netnih.govchemicalstore.com The dissociated sorbate anions, being charged, are largely unable to diffuse back out of the cell, effectively trapping the acid inside and exacerbating the acidification effect. nih.gov While the undissociated form is primarily responsible for permeation, the dissociated form may also exhibit some level of toxicity. nih.gov

Cellular and Subcellular Targets of this compound

This compound targets multiple cellular and subcellular components, leading to the inhibition of microbial growth and viability. mdpi.comresearchgate.net

This compound can alter the cell membrane, affecting its morphology and function. mdpi.comresearchgate.net The lipophilic nature of the undissociated this compound allows it to interact with and penetrate the phospholipid membranes of microbial cells. researchgate.net This interaction can lead to the disruption of membrane integrity and increased permeability, compromising the cell's ability to maintain its internal environment and potentially leading to leakage of essential cellular components. mdpi.comresearchgate.netnih.gov Studies have shown that this compound can severely damage both inner and outer cell membranes. nih.gov

A significant mechanism of this compound's action involves its interference with cellular transport systems and the creation of a proton flux into the cell. mdpi.comresearchgate.netresearchgate.net The influx of protons due to the dissociation of this compound inside the cell dissipates the proton motive force (Δp), which is essential for various cellular processes, including nutrient uptake and ATP synthesis. nih.govnih.gov This reduction in the proton motive force can lead to decreased cellular uptake of amino acids and other vital nutrients. nih.gov this compound has been identified as a potent uncoupler of the membrane potential, which further contributes to slowing down ATP synthesis. nih.govasm.org

This compound interferes with a range of key enzymatic activities within microbial cells, thereby disrupting essential metabolic pathways. iastate.edumdpi.comfoodadditives.netchemicalstore.comresearchgate.netamericanpharmaceuticalreview.comnih.gov This inhibitory influence is a major contributor to its antimicrobial action. iastate.edu

Enzymes inhibited by this compound include:

Enzymes involved in carbohydrate metabolism: This includes enzymes such as enolase and lactate (B86563) dehydrogenase, which are crucial for glycolysis. iastate.edunih.govasm.org Inhibition of glycolysis can significantly reduce ATP yields. nih.gov

Enzymes of the citric acid cycle (Krebs cycle): this compound has been shown to inhibit enzymes like malate (B86768) dehydrogenase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and fumarase. iastate.edumdpi.comresearchgate.nethomebrewtalk.comnih.gov These inhibitions disrupt the oxidative assimilation of various substrates, including glucose, acetate (B1210297), succinate, and fumarate. nih.govnih.gov

Sulfhydryl-containing enzymes: Several enzymes containing sulfhydryl (-SH) groups are susceptible to inhibition by this compound. iastate.eduresearchgate.nethomebrewtalk.comasm.org Examples include fumarase, aspartase, and succinic dehydrogenase. researchgate.netnih.govasm.org It has been suggested that this compound reacts with the thiol group of cysteine, leading to the loss of enzyme activity. researchgate.nethomebrewtalk.comasm.org

Oxidative phosphorylation: this compound can reduce oxidative phosphorylation, a critical process for ATP production in microbial cells. mdpi.comhomebrewtalk.comnih.govnih.gov This effect can significantly slow the rate of ATP synthesis. asm.org Research indicates that this compound primarily targets respiration, making fermentative yeasts more resistant than those relying solely on respiration. nih.govresearchgate.netresearchgate.net

Catalase and peroxidase: this compound has also been reported to inhibit enzymes like catalase and peroxidase. iastate.eduresearchgate.net

Interference with Key Enzymatic Activities

Inhibition of Oxidative Phosphorylation

This compound significantly inhibits oxidative phosphorylation, a crucial process for ATP synthesis in aerobic respiration. mdpi.comnih.gov Studies have shown that this compound can reduce oxidative phosphorylation by approximately 30% in submicroscopic particles of Escherichia coli at concentrations as low as 37 mg per 100 ml. nih.govresearchgate.netasm.orgnih.gov This inhibition suggests that the uncoupling of oxidative phosphorylation is a primary mechanism by which this compound impedes microbial growth. asm.org The lipophilic nature of this compound, particularly its undissociated form, allows it to disrupt the cell membrane and interfere with membrane proteins, leading to a loss of proton motive force, which is essential for oxidative phosphorylation and nutrient transport. nih.gov

Effects on Sulfhydryl Enzymes (e.g., Fumarase, Aspartase, Succinic Dehydrogenase)

This compound is a known inhibitor of various sulfhydryl-containing enzymes, including fumarase, aspartase, and succinic dehydrogenase. nih.govresearchgate.netasm.orghomebrewtalk.comacademicjournals.org These enzymes are vital for metabolic pathways such as the citric acid cycle. iastate.edu The inhibition of these enzymes by this compound is believed to occur through a thiol addition reaction, where this compound reacts with the sulfhydryl (-SH) groups of the enzymes or their cofactors. nih.govresearchgate.netasm.org For instance, the loss of this compound activity in the presence of cysteine suggests such a reaction. nih.govresearchgate.net This interaction can lead to a decrease in the rate of oxidation of substrates like succinate and fumarate. asm.org

EnzymeEffect of this compoundProposed MechanismReference
FumaraseInhibitedThiol addition reaction nih.govresearchgate.netasm.org
AspartaseInhibitedThiol addition reaction nih.govresearchgate.netasm.org
Succinic DehydrogenaseInhibitedThiol addition reaction nih.govresearchgate.netasm.org
Alcohol DehydrogenaseInhibitedThiol addition reaction researchgate.netasm.orgtandfonline.com
FicinInhibitedThiol addition reaction researchgate.netasm.org
Impact on Dehydrogenases

Beyond specific sulfhydryl enzymes, this compound generally impacts various dehydrogenases. homebrewtalk.com It has been suggested that this compound inhibits certain dehydrogenases involved in the β-oxidation of fatty acids. homebrewtalk.com This inhibition can lead to an accumulation of α,β-unsaturated fatty acids, which in turn prevents the proper function of dehydrogenase enzymes, thereby inhibiting microbial metabolism and growth. homebrewtalk.com The inhibition of dehydrogenases is considered a primary basis for the fungistatic activity of this compound. inchem.org

Enolase Inhibition

Enolase, an enzyme crucial in the glycolytic pathway, is a primary target of this compound inhibition, particularly in yeasts and lactic acid bacteria. mdpi.comiastate.edutandfonline.commsu.edumsu.eduasm.org Studies on baker's yeast have indicated that enolase is the primary site of this compound's inhibitory action on alcoholic fermentation. tandfonline.comasm.org The inhibition of enolase by this compound can be complex, exhibiting both competitive and non-competitive characteristics depending on the concentration. msu.eduasm.org This inhibition disrupts glucose fermentation, a key energy-generating process for many microorganisms. msu.eduasm.org

Mitochondrial Function Impairment

This compound impairs mitochondrial function, a key aspect of its antifungal activity. mdpi.comnih.gov This impairment is related to an interference with the electrochemical membrane potential across mitochondrial membranes. mdpi.com this compound preferentially inhibits respiration over fermentation, meaning that yeasts that rely more on fermentation for energy tend to be more resistant to this compound. nih.govresearchgate.netresearchgate.net This inhibition of mitochondrial respiration can lead to the production of reactive oxygen species (ROS), which further damage cellular components. nih.govresearchgate.net Key effects of ROS on cellular function observed in this compound-treated cells include the formation of mitochondrion-defective petite cells and indications of iron-sulfur cluster pathway defects. nih.govresearchgate.net Mitochondrial dysfunction can lead to decreased ATP production and increased generation of ROS. stanford.edunih.gov

Microorganism-Specific Responses to this compound

Yeast and Mold Inhibition (e.g., Saccharomyces cerevisiae, Zygosaccharomyces bailii, Aspergillus niger, Penicillium roqueforti)

This compound exerts its inhibitory effects on yeasts and molds through various mechanisms, including disruption of intracellular pH homeostasis, interference with cellular energy metabolism, and alterations to membrane integrity and enzyme function. researchgate.netnih.govresearchgate.net

Saccharomyces cerevisiae

In Saccharomyces cerevisiae, a common spoilage yeast, this compound's inhibitory action is complex and not solely attributable to a direct reduction of intracellular pH (pHi). nih.govoup.comucl.ac.uk While this compound can cause an initial acidification of the cytosol, the yeast often activates protective mechanisms, such as increased proton pumping by the plasma membrane H+-ATPase (Pma1p), to restore pHi homeostasis. nih.govoup.comnih.govfrontiersin.org This proton pumping is an energy-demanding process, leading to a significant increase in the intracellular ADP/ATP ratio due to increased ATP consumption. nih.govoup.comnih.gov This depletion of available energy for normal growth is a key factor in this compound's inhibitory effect on S. cerevisiae. nih.govoup.com

Studies have shown that S. cerevisiae mutants with reduced H+-ATPase activity are more sensitive to this compound, highlighting the importance of this energy-dependent proton export in resistance. nih.govasm.org Furthermore, this compound has been observed to preferentially inhibit respiration over fermentation in S. cerevisiae, suggesting that fermenting yeasts are more resistant due to their ability to generate energy via an alternative pathway. nih.govasm.orgresearchgate.net this compound's impact on S. cerevisiae respiration involves the inhibition of enzyme reactions related to coenzyme A, potentially through competitive binding. tandfonline.com It can also inhibit oxidative assimilation of various substrates like glucose, acetate, succinate, and fumarate. asm.org

Table 1: Effect of this compound on Saccharomyces cerevisiae Growth and ATP Levels

This compound ConcentrationEffect on Growth RateIntracellular ADP/ATP RatioATP LevelsKey MechanismSource
Increasing concentrationsReduced growth rate nih.govIncreased nih.govoup.comDrastically reduced nih.govasm.orgIncreased ATP consumption for proton pumping nih.govoup.comnih.gov nih.govoup.comnih.govasm.org
2 mM (in glucose)Growth stopped nih.govN/AN/APreferential inhibition of respiration nih.gov nih.gov
1.8 mM (in glycerol)MIC nih.govN/AN/APreferential inhibition of respiration nih.gov nih.gov

Zygosaccharomyces bailii

Zygosaccharomyces bailii is notoriously resistant to weak-acid preservatives, including this compound, posing a significant challenge to the food industry. asm.orggssrr.org Similar to S. cerevisiae, this compound is more inhibitory to Z. bailii during respiration (e.g., when growing on glycerol) than during fermentation (e.g., on glucose). nih.govasm.org This suggests that the ability to ferment glucose contributes to Z. bailii's resistance. nih.gov The resistance of Z. bailii can also be linked to an inducible, energy-requiring system that actively transports sorbate out of the cell. circadiancropsciences.com

Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Zygosaccharomyces bailii under Different Growth Conditions

Growth SubstrateThis compound MICSource
Glycerol (respiration)3.1 mM nih.gov nih.gov
Glucose (fermentation)>3.1 mM (more resistant) nih.gov nih.gov

Aspergillus niger

This compound effectively inhibits the conidial germination and mycelial growth of the filamentous fungus Aspergillus niger. nih.govnih.govresearchgate.net The primary mechanism involves a rapid and significant decline in cytosolic pH (pHcyt) and a depression of vacuolar pH (pHvac). nih.govnih.govresearchgate.net This disruption of pH homeostasis can lead to a complete collapse of the pH gradient across the vacuole. nih.govnih.gov Furthermore, this compound causes a dramatic decrease in intracellular ATP pools and levels of sugar-phosphomonoesters and -phosphodiesters in A. niger mycelia. nih.govnih.govresearchgate.net This energy depletion, coupled with pH disruption, accounts for the delay in spore germination and retardation of mycelial growth. nih.govnih.gov

A. niger can degrade this compound, and this ability can impact food preservation strategies. nih.govnih.gov Resistance to this compound in A. niger can be mediated by the phenylacrylic acid decarboxylase gene padA, which facilitates the decarboxylation of this compound into the volatile compound 1,3-pentadiene (B166810), thereby detoxifying it. nih.gov

Table 3: Effect of this compound on Aspergillus niger at pH 4.0

This compound ConcentrationEffect on Conidial GerminationEffect on Mycelial GrowthIntracellular pH (pHcyt)ATP PoolsSource
1.0 mMDelayed (12-18 h) nih.govSignificantly inhibited nih.govN/AN/A nih.gov
3.0 mMDelayed (at least 24 h) nih.govSignificantly inhibited nih.govRapid decline (>1 pH unit) nih.govnih.govresearchgate.netDecreased dramatically nih.govnih.govresearchgate.net nih.govnih.govresearchgate.net
4.5 mM (MIC for conidia)Inhibited nih.govnih.govN/AN/AN/A nih.govnih.gov
MIC for mycelia (3-fold lower than conidia MIC)N/AInhibited nih.govnih.govN/AN/A nih.govnih.gov

Penicillium roqueforti

Penicillium roqueforti, a significant food-spoilage fungus, exhibits high resistance to this compound. researchgate.netresearchgate.netnih.gov The inhibitory effect of potassium sorbate on P. roqueforti growth is associated with changes in the composition of both phospholipids (B1166683) and neutral lipids. researchgate.net Specifically, there is a decrease in phosphatidylcholine content and an increase in phosphatidylethanolamine (B1630911) and phosphatidic acid content within phospholipids. researchgate.net In neutral lipids, a decrease in triacylglycerol and sterol content is observed, alongside an increase in free fatty acid content. researchgate.net Changes in fatty acid composition, such as a drastic decrease in linoleic acid and a corresponding increase in oleic acid, also occur. researchgate.net These lipid alterations suggest that this compound affects membrane structures and the activities of membrane-associated enzymes, including desaturases. researchgate.net

High this compound resistance in some P. roqueforti strains is mediated by a large gene cluster known as SORBUS. researchgate.netnih.gov Even in the absence of this cluster, other genes contribute to P. roqueforti's inherent resistance compared to other fungi. researchgate.netnih.gov

Table 4: Effect of Potassium Sorbate on Lipid Composition of Penicillium roqueforti

Lipid ClassComponent AffectedChange ObservedSource
PhospholipidsPhosphatidylcholineDecrease researchgate.net researchgate.net
PhosphatidylethanolamineIncrease researchgate.net researchgate.net
Phosphatidic acidIncrease researchgate.net researchgate.net
Neutral LipidsTriacylglycerolDecrease researchgate.net researchgate.net
SterolDecrease researchgate.net researchgate.net
Free fatty acidIncrease researchgate.net researchgate.net
Fatty AcidsLinoleic acidDrastic decrease researchgate.net researchgate.net
Oleic acidIncrease researchgate.net researchgate.net

Microbial Resistance and Adaptation to Sorbic Acid

Mechanisms of Sorbic Acid Resistance

This compound, as a weak organic acid, exerts its antimicrobial action primarily when in its undissociated form, which readily permeates microbial cell membranes. Once inside the cell, where the pH is typically higher, the acid dissociates, leading to intracellular acidification and the accumulation of toxic sorbate (B1223678) anions. Microorganisms combat this stress through various resistance mechanisms. nih.govhomebrewtalk.comresearchgate.net

pH Homeostasis Mechanisms (e.g., H+-ATPases)

A primary defense mechanism against weak acid stress, including that imposed by this compound, involves maintaining intracellular pH (pHcyt) homeostasis. This compound can induce a rapid decline in cytosolic pH and a depression of vacuolar pH in fungi such as Aspergillus niger. researchgate.net To counteract this acidification, microorganisms employ proton pumps, notably plasma membrane H+-ATPases (e.g., Pma1p in Saccharomyces cerevisiae). While this compound can inhibit the activity of these H+-ATPases, these pumps are also activated in response to the increased proton load, working to extrude protons and restore pH homeostasis. researchgate.netresearchgate.netesmed.org

Studies on Saccharomyces cerevisiae have shown that genes like BTN1, BTN2, and HSP30 are implicated in pH homeostasis. Deletion of these genes can diminish growth at low pH in the presence of this compound, indicating their role in counteracting disturbed intracellular pH. Specifically, Hsp30 acts as a stress-inducible regulator of the plasma membrane H+-ATPase, contributing to the cell's ability to re-establish pH balance. nih.gov The inhibitory effect of this compound on growth is directly proportional to the concentration of the undissociated acid that enters the cell and subsequently dissociates, causing internal acidification. nih.gov

Efflux Pumps (e.g., ABC Transporters like Pdr12)

Microorganisms can develop resistance to this compound by actively expelling the compound from their cells via efflux pumps. A prominent example in Saccharomyces cerevisiae is the ATP-binding cassette (ABC) transporter Pdr12. nih.govembopress.orgnih.govresearchgate.netembopress.org Exposure to this compound triggers a significant induction of Pdr12 in the plasma membrane. embopress.orgnih.govembopress.orgmolbiolcell.org

Pdr12 is crucial for mediating resistance to water-soluble monocarboxylic acids with carbon chain lengths ranging from C1 to C7, including this compound. nih.govresearchgate.net Mutants lacking a functional Pdr12 (Δpdr12 mutants) exhibit hypersensitivity to sorbic, benzoic, and propionic acids at low pH, demonstrating the transporter's essential role in adaptation to weak acid stress. nih.govembopress.orgnih.govembopress.org Pdr12 facilitates the energy-dependent extrusion of sorbate and benzoate (B1203000) anions from the cytosol. nih.govnih.govresearchgate.netembopress.org The induction of Pdr12 is a pivotal step in developing weak acid resistance and is specifically triggered by weak acid stress, independent of other stress response regulators like Msn2p/4p. embopress.orgembopress.orgmolbiolcell.org The transcription factor WAR1 is known to mediate the stress-induced expression of PDR12. molbiolcell.org

Table 1: Comparative Sensitivity to Weak Acids in Saccharomyces cerevisiae (Wild-type vs. Δpdr12 Mutant)

Weak AcidWild-type IC50 (mM) (Approximate)Δpdr12 Mutant IC50 (mM) (Approximate)Fold Hypersensitivity of Δpdr12 Mutant
This compound0.8 - 1.20.204-6
Benzoic acid0.8 - 1.20.204-6
Acetate (B1210297)80 - 120204-6

Note: IC50 values represent the inhibitory concentration at which 50% of growth is inhibited. Data derived from competitive inhibition studies and reported hypersensitivity. embopress.org

Degradation of this compound by Microorganisms (e.g., to 1,3-pentadiene)

Certain microorganisms, particularly some molds and yeasts, possess the ability to degrade this compound, rendering it inactive. This degradation often occurs through a decarboxylation reaction, where the carboxyl group of this compound is removed, releasing carbon dioxide and forming 1,3-pentadiene (B166810). researchgate.netszu.cz 1,3-pentadiene is a volatile hydrocarbon known for its unpleasant odors, often described as plastic, hydrocarbon, or kerosene-like, contributing to food spoilage. nih.govresearchgate.netszu.czasm.orgmdpi.comnih.gov

Species reported to carry out this degradation include various Penicillium species (e.g., P. corylophilum), Aspergillus species, Saccharomyces cerevisiae, Debaryomyces hansenii, and Zygosaccharomyces rouxii. researchgate.netszu.czasm.orgmdpi.com In Saccharomyces cerevisiae, the PAD1 gene has been identified as responsible for this decarboxylation activity. The enzyme Pad1p is notable for its ability to decarboxylate both aromatic and aliphatic carboxylic acids. asm.org However, research indicates that while Pad1p-mediated this compound decarboxylation contributes to spoilage by generating off-odors, it does not necessarily constitute a significant mechanism for resistance to weak-acid preservatives in spoilage yeasts. asm.org

Table 2: Microorganisms and this compound Degradation Products

Microorganism ExamplesDegradation ProductMechanism (if specified)Impact
Aspergillus spp.1,3-pentadieneDecarboxylationFood spoilage (off-odor) researchgate.net
Saccharomyces cerevisiae1,3-pentadieneDecarboxylation (via PAD1 gene)Food spoilage (off-odor), not primary resistance mechanism researchgate.netasm.org
Penicillium corylophilum1,3-pentadieneDecarboxylationFood spoilage (off-odor) szu.czmdpi.com
Debaryomyces hansenii, Zygosaccharomyces rouxii1,3-pentadieneDecarboxylationFood spoilage (off-odor) asm.org

Influence of Environmental Factors on Resistance

The efficacy of this compound as an antimicrobial agent and, consequently, the development of microbial resistance, are significantly influenced by various environmental factors. These include pH, water activity, temperature, atmospheric conditions, microbial load, the specific microbial flora present, and the composition of the food matrix. nih.govhomebrewtalk.comresearchgate.net

This compound's antimicrobial activity is highly pH-dependent. It is most effective at lower pH values, below its pKa of 4.76, where a higher proportion of the undissociated, membrane-permeable form exists. Its effectiveness decreases considerably in more alkaline conditions (e.g., above pH 6). homebrewtalk.comresearchgate.netwikipedia.orgatamanchemicals.com Temperature also plays a role; higher temperatures can enhance antimicrobial activity, though excessive heat may degrade the preservative. atamanchemicals.com The initial inoculum level of microorganisms can also impact the observed minimal inhibitory concentration (MIC) of this compound, with higher inoculum levels often correlating with increased resistance. researchgate.net Furthermore, this compound has been shown to preferentially inhibit respiration over fermentation, which helps explain why highly fermentative yeast species tend to be more resistant to its effects. researchgate.netnih.gov

Transcriptomic and Genomic Responses to this compound Stress

Microorganisms subjected to this compound stress exhibit complex transcriptomic and genomic adaptations to survive. Genome-wide transcriptional profiling of Bacillus subtilis under mild this compound stress reveals a response akin to nutrient limitation. This includes the strong derepression of the CcpA, CodY, and Fur regulons, along with the induction of tricarboxylic acid cycle genes, SigL- and SigH-mediated genes, and the stringent response. nih.govasm.orgnih.gov This suggests that B. subtilis perceives this compound stress as a form of nutrient deprivation, prompting metabolic adjustments. Furthermore, B. subtilis appears to remodel its plasma membrane, potentially to reduce this compound entry, as indicated by the upregulation of fatty acid biosynthesis (fab) genes and BkdR-regulated genes. nih.govnih.gov

In Saccharomyces cerevisiae, sorbate stress rapidly induces the expression of over 100 genes, including key resistance determinants like PDR12 and HSP30. molbiolcell.org The induction of PDR12 is primarily regulated at the transcriptional level and is a specific response to weak acid stress. molbiolcell.org Transcriptional analysis of Candida albicans exposed to weak organic acids, including this compound, reveals unique gene expression profiles depending on the specific acid and exposure duration (acute vs. chronic). A common core transcriptional response identified across these acids includes the upregulation of iron transporters, leading to decreased intracellular iron concentrations, and a downregulation of RNA synthesis and ribosome biogenesis genes. oup.com

Cross-Tolerance and Synergistic Interactions with Other Stressors

Microbial responses to this compound stress can lead to cross-tolerance, where adaptation to this compound confers resistance to other environmental stressors, and synergistic interactions, where the combined effect of this compound and other stressors is greater than the sum of their individual effects. Acid stress responses, for instance, can induce cross-protection against subsequent hurdles such as heat and osmotic stress, which could potentially compromise food safety. frontiersin.org

Weak acid stress, including that from this compound, is known to activate the unfolded protein response (UPR) or endoplasmic reticulum (ER) stress in many microorganisms, although this response may vary with different weak acids (e.g., not triggered by lactic acid). microbialcell.comnih.gov Furthermore, different environmental stresses often reinforce each other, leading to potent synergistic detrimental effects on microbial cells. A notable example is the synergistic effect observed between acetic acid and lactic acid. microbialcell.comnih.gov Conversely, prior exposure to a specific stressful condition can sometimes induce resistance to other potential stresses encountered later. microbialcell.comnih.gov In Saccharomyces cerevisiae, synergistic interactions have been observed between osmolarity, pH, and hydrolysate toxins. For instance, sensitivity to high temperatures is exacerbated at low pH, extending the known synergy between pH and weak acids to other heat-related stresses. asm.org Interestingly, weak acid treatment has also been shown to render S. cerevisiae refractory to the heat shock response, thereby inhibiting the induction of heat shock proteins and thermotolerance. embopress.org

Combined Effects with Heat Treatment

The combination of this compound with heat treatment is a common hurdle technology employed in food preservation to enhance microbial inactivation and control spoilage. Research investigating the combined effects of this compound and heat on microbial spores, such as those of Bacillus subtilis, reveals synergistic interactions nih.govuva.nl.

A study on Bacillus subtilis 1A700 spores demonstrated distinct impacts of heat, this compound, and their combination on germination and outgrowth. Heat treatment (85°C for 10 minutes) primarily affected the germination process, significantly reducing its efficiency. In contrast, 3 mM this compound predominantly influenced the outgrowth and generation time of the spores nih.govuva.nl.

The combined application of heat and this compound exhibited a synergistic effect. While heat treatment alone resulted in a germination efficiency of 46.8% and an outgrowth efficiency of 32.9%, the presence of 3 mM this compound alone yielded higher efficiencies of 93.3% for germination and 80.4% for outgrowth. However, when spores were subjected to both heat and 3 mM this compound, the germination efficiency was 52.7%, and the outgrowth efficiency dropped to 27.0% nih.govuva.nl. This indicates that the combined stress significantly decreased outgrowth efficiency compared to heat treatment alone, highlighting a synergistic inhibitory effect uva.nl. Furthermore, the combined stress strongly broadened the distribution of the outgrowth phase, indicating increased population heterogeneity uva.nl.

For Bacillus cereus ATCC 14579 spores, mild heat pretreatment was found to influence heterogeneity in outgrowth only when spores were subsequently exposed to stressful conditions, such such as 0.75 mM undissociated this compound at pH 5.5 nih.gov. However, heat-induced acceleration of germination at neutral (pH 7) and moderately acidic (pH 5.5) conditions did not significantly impact the heterogeneity in outgrowth performance nih.gov.

Table 1: Germination and Outgrowth Efficiencies of Bacillus subtilis Spores Under Different Stress Conditions nih.govuva.nl

ConditionGermination Efficiency (%)Outgrowth Efficiency (Total Population) (%)
Control94.183.3
This compound (3 mM)93.380.4
Heat Treatment (85°C, 10 min)46.832.9
Combined (Heat + 3 mM this compound)52.727.0

Interaction with Water Activity and Solute Concentration

Water activity (aW) and solute concentration are critical environmental factors that profoundly influence the antimicrobial effectiveness of this compound nih.gov. This compound's inhibitory action is most pronounced when it is in its undissociated form, which increases as the pH decreases below its pKa of 4.75 iastate.edu.

The availability of water, quantified as water activity, is a fundamental requirement for microbial proliferation. Most bacteria typically require an aW of 0.91 or higher for growth, while molds can tolerate slightly lower levels, generally not growing below an aW of 0.80 slideshare.net.

Studies investigating the growth of Saccharomyces cerevisiae have shown that a combination of reduced water activity, adjusted pH, and this compound concentration can effectively inhibit growth oup.com. For instance, S. cerevisiae could be inhibited at a water activity of 0.94 and a pH of 4, with a this compound concentration of 25 ppm oup.com. Generally, a decrease in water activity leads to an increase in the lag time of microbial growth and a reduction in both the growth rate and the maximum population achieved oup.com.

The presence of various solutes can also impact this compound's stability and antimicrobial action. In aqueous model food systems at pH 3.0, the addition of humectants like glucose or polyols (e.g., sorbitol, xylitol) promoted the degradation of sorbate researchgate.net. While the depression of water activity by these solutes did not inherently inhibit the growth of Zygosaccharomyces bailii, the presence of xylitol (B92547) specifically increased the lag phase and decreased both the growth rate and the stationary phase level of this spoilage yeast researchgate.net. Furthermore, the minimum inhibitory concentration (MIC) of sorbate for Z. bailii growth was found to be slightly lower (0.020% w/w) when sorbitol or xylitol were present in systems with a water activity of 0.971 researchgate.net. Conversely, an increased rate of sorbate destruction was observed when water activity was lowered (to 0.988, 0.971, or 0.940) through the addition of glucose in acidic aqueous solutions (pH 3.0-3.5) researchgate.net.

Table 2: Inhibitory Conditions for Saccharomyces cerevisiae Growth oup.com

FactorCondition
Water Activity (aW)0.94
pH4
This compound (ppm)25

Table 3: this compound Minimum Inhibitory Concentration (MIC) for Zygosaccharomyces bailii researchgate.net

ConditionSorbate MIC (% w/w)
With Sorbitol or Xylitol at aW 0.971 (pH 3.0)0.020

Advanced Applications and Derivatization of Sorbic Acid in Research

Development of Sorbic Acid Derivatives

The chemical modification of this compound to create derivatives is a key area of research aimed at overcoming some of its limitations, such as pH dependence and limited solubility. These derivatives often exhibit enhanced biological activities and improved physical properties.

Esterification of this compound is a promising strategy to modify its physicochemical properties. The antimicrobial activity of this compound is influenced by its lipophilic nature, which can limit its use in more water-based formulations mdpi.com. To address this, researchers have investigated the enzymatic esterification of this compound with glycerol to produce glycerol sorbate (B1223678) mdpi.com. This reaction, often catalyzed by lipases such as Candida antarctica lipase B (CALB), can be carried out in a solvent-free system, which is environmentally advantageous mdpi.com.

The resulting glycerol sorbate, specifically 2,3-dihydroxypropyl-sorbate, has been shown to have a more hydrophilic profile mdpi.com. Studies have demonstrated that the esterification of this compound with glycerol can improve its antimicrobial properties against certain yeasts, such as Saccharomyces cerevisiae mdpi.comunife.it. While the minimum inhibitory concentrations (MICs) of glycerol sorbate may be in a similar range to potassium sorbate, the ester shows good potential for the control of yeast growth mdpi.com. It is hypothesized that this compound esters may act as prodrugs, where cellular enzymes release the active carboxylic acid within the microbial cell novanet.ca. Further research is aimed at designing other esters with even greater water solubility and, consequently, enhanced antimicrobial activity mdpi.com.

Table 1: Comparison of Antimicrobial Activity of this compound and its Ester Derivative

Compound Test Organism Minimum Inhibitory Concentration (MIC) Reference
Glycerol Sorbate Saccharomyces cerevisiae 0.14 mg/mL mdpi.com
Potassium Sorbate Saccharomyces cerevisiae Not specified, but noted as having the lowest MIC in the study mdpi.com
Isopropyl Sorbate Candida albicans, Escherichia coli, Staphylococcus aureus Showed outstanding antimicrobial properties compared to this compound and potassium sorbate novanet.ca
Ethyl Sorbate Candida albicans, Escherichia coli, Staphylococcus aureus Antimicrobial properties tested novanet.ca

Beyond simple esters, researchers have synthesized and evaluated a range of other this compound derivatives, including hydroxamic acids, amides, and amine salts, to enhance antimicrobial activity and overcome pH limitations.

Sorbic Hydroxamic Acid: This derivative is prepared from this compound through esterification followed by treatment with hydroxylamine researchgate.net. A significant advantage of sorbic hydroxamic acid is its effectiveness over a broad pH range researchgate.net. At a concentration of 0.1% (w/v), it has been shown to prevent the growth of various fungi, including Aspergillus niger, Penicillium notatum, and Rhizopus species, in grape juice across a pH range of 3.6 to 9.2. In contrast, this compound's efficacy diminishes at pH 5.7 and above researchgate.net.

Amides: A series of this compound amide derivatives have been synthesized by conjugating this compound with amino acid esters nih.gov. These derivatives have demonstrated significantly improved in vitro antimicrobial attributes compared to the parent acid nih.gov. For instance, the compound isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate exhibited minimum inhibitory concentrations (MIC) of 0.17 mM against Bacillus subtilis and 0.50 mM against Staphylococcus aureus, whereas the MIC values for this compound were above 2 mM for both bacteria nih.gov. Notably, this this compound amide derivative displayed pH-independent antimicrobial activity between pH 5.0 and 9.0 nih.gov.

Amine Salts: The synthesis of amine salts of this compound, such as isobutylamine sorbate and morpholine sorbate, has also been explored researchgate.net. These derivatives have shown considerable antifungal activity against various pathogenic fungi researchgate.net.

Table 2: Antimicrobial Activity of this compound Amide Derivatives

Compound Test Organism Minimum Inhibitory Concentration (MIC) Reference
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate Bacillus subtilis 0.17 mM nih.gov
Isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate Staphylococcus aureus 0.50 mM nih.gov
This compound Bacillus subtilis > 2 mM nih.gov
This compound Staphylococcus aureus > 2 mM nih.gov

Synergistic Antimicrobial and Antioxidant Systems

The combination of this compound with other compounds to create synergistic systems is an active area of research. The goal is to enhance antimicrobial and antioxidant effects, potentially allowing for lower concentrations of individual preservatives.

Combining this compound with other organic acids has been investigated to achieve synergistic antimicrobial effects.

Glutaric Acid: A study on the preservation of refrigerated salmon found that a combination of glutaric acid and this compound exhibited strong synergistic antimicrobial properties researchgate.net. This combination was effective in extending the shelf life and preserving the freshness of the salmon by reducing microbial counts and spoilage markers researchgate.net.

Benzoic Acid: Benzoic acid and this compound are both widely used as food preservatives dergipark.org.tr. However, research into their synergistic effects has yielded mixed results. One study that screened various compounds for synergy with this compound against spoilage yeasts did not find a synergistic interaction with benzoic acid researchgate.net. The Fractional Inhibitory Concentration Indices (FICI) for this combination were ≥ 0.5, indicating an absence of synergy researchgate.net. Despite this, both acids are known to have a wide spectrum of antimicrobial activity and are sometimes used in combination in food products dergipark.org.trnih.gov. The antimicrobial action of both is pH-dependent, with their undissociated forms being the most effective nih.goviastate.edu.

The search for synergistic combinations extends to other preservatives and natural products, though creating effective pairings with this compound has proven to be a challenge.

Other Preservatives: The combination of this compound with other traditional preservatives is a common practice in the food industry. For instance, the synergistic activity of cinnamon combined with 0.1% potassium sorbate has been shown to be effective in killing a significant population of microorganisms in food stored at 8 °C nih.gov.

Natural Products: Despite the growing interest in natural antimicrobials, finding synergistic combinations with this compound is not straightforward. A high-throughput screening of approximately 200 natural products for synergistic fungal inhibition with this compound did not reveal any reproducible synergies against the spoilage yeasts Saccharomyces cerevisiae or Zygosaccharomyces bailii researchgate.net. This suggests that this compound may be unusually resistant to forming synergies, possibly due to its multifactorial inhibitory actions on microbial cells researchgate.net. However, some specific combinations have shown promise. For example, chitosan, a natural polysaccharide, has been found to act synergistically with sodium benzoate (B1203000) (a salt of benzoic acid, which is structurally similar to this compound) against certain yeasts nih.gov.

Biotechnological and Enzymatic Modifications of this compound

Biotechnological and enzymatic methods are being explored for both the synthesis and modification of this compound and its derivatives. These approaches offer potential advantages in terms of specificity, milder reaction conditions, and environmental sustainability.

Enzymatic processes are central to the synthesis of this compound derivatives, such as the lipase-catalyzed esterification with glycerol to produce glycerol sorbate, as previously discussed mdpi.com. This chemoenzymatic approach allows for the targeted modification of the this compound molecule to enhance its properties unife.it.

Furthermore, microorganisms have been investigated for their ability to produce this compound itself. Patents describe processes for the production of this compound through the microbiological oxidation of sorbaldehyde google.com. Microorganisms from genera such as Streptomyces, Acetobacter, Alcaligenes, and Gluconobacter have been identified as capable of carrying out this biotransformation, offering a potential biotechnological route to this compound synthesis google.comgoogle.com.

In more complex chemoenzymatic syntheses, derivatives of this compound are used as building blocks for natural product synthesis. For example, the enzyme SorbC has been used for the enantioselective oxidative dearomatization of sorbicillin, a molecule synthesized using this compound, in the total synthesis of sorbicillinoid natural products tum.de. This highlights the utility of enzymatic modifications in advanced organic synthesis involving this compound moieties.

Analytical Methodologies for Sorbic Acid Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and determination of sorbic acid. Its high resolving power allows for the effective separation of this compound from complex sample matrices, which is essential for accurate quantification. Various chromatographic methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Ion Chromatography (CIC), are widely employed.

High-Performance Liquid Chromatography (HPLC) is a prevalent and robust technique for the analysis of this compound in diverse samples such as soy sauce, cheese, and yogurt. nih.govnih.govripublication.com This method is valued for its high sensitivity, selectivity, and reproducibility, making it suitable for both quality control and regulatory purposes. helixchrom.com

Typically, HPLC analysis of this compound utilizes a C18 or C8 reversed-phase column. nih.govripublication.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govripublication.com Detection is commonly performed using a UV-Visible detector at wavelengths where this compound exhibits maximum absorbance, such as 225 nm or 260 nm. nih.govripublication.com The analysis time can be relatively short, with some methods achieving separation in under 10 minutes. nih.govnih.gov The performance of HPLC methods can be enhanced through various strategies, including the use of mixed-mode columns that combine reversed-phase and anion-exchange mechanisms for improved separation of multiple preservatives. helixchrom.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Stationary PhaseC18 column nih.govC8 column ripublication.com
Mobile PhaseMethanol-ammonium acetate buffer (0.02M) (30:70, v/v) nih.govTrifluoroacetic acid 0.1% in water with 100 mM sodium acetate, trifluoroacetic acid 0.1% in acetonitrile, and trifluoroacetic acid 0.1% in tetrahydrofuran (B95107) (65:25:10, v/v/v) ripublication.com
Flow Rate1 mL/min nih.gov1.0 mL/min ripublication.com
Detection Wavelength225 nm nih.gov260 nm ripublication.com
Internal StandardCinnamic acid nih.govNot specified
Analysis TimeWithin 8.1 minutes nih.govWithin 5 minutes ripublication.com

Research has demonstrated the effectiveness of HPLC in various food matrices. For instance, a study on soy sauce reported recoveries of this compound between 96.1% and 104.3%, with a relative standard deviation of less than 3%. nih.gov Another method developed for soy sauce, vinegar, and carbonated beverages showed detection limits of 0.003 mg·L⁻¹ and recoveries ranging from 95.5% to 106%. cmes.org In cheese samples, HPLC analysis has detected this compound levels ranging from 21.3 mg/kg to 511.3 mg/kg. nih.gov

Gas Chromatography (GC) is another powerful technique for the determination of this compound, often used as a confirmatory method for results obtained by HPLC. gcms.cz In GC, this compound is typically converted into a more volatile form, such as its trimethylsilyl (B98337) (TMS) ester, before analysis. oup.com The separation is achieved on a capillary column, and detection is commonly carried out using a flame ionization detector (FID). oiv.int

The sample preparation for GC analysis often involves an extraction step, for example, using diethyl ether, to isolate the this compound from the food matrix. oiv.int An internal standard, such as undecanoic acid or caproic acid, is frequently used to improve the accuracy and precision of the quantification. oup.comoiv.int A study involving the analysis of this compound in almond paste, fish homogenate, and apple juice reported average recoveries ranging from 97.4% to 106.6%. oup.com

For enhanced selectivity and definitive identification, Gas Chromatography can be coupled with Mass Spectrometry (GC-MS). This hyphenated technique provides not only retention time data but also mass spectral information, which is highly specific for a particular compound. GC-MS is particularly effective for analyzing complex samples and for verifying results from other methods. gcms.cz

In GC-MS analysis of this compound, derivatization to its methyl ester is a common practice to increase its volatility for gas chromatographic separation. tandfonline.comnih.gov The subsequent mass spectrometric detection can be performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. For example, in the analysis of urine, the fragment ion m/z 126 was used for the this compound methyl ester. nih.gov A headspace GC-MS method has also been developed for the simultaneous determination of benzoic acid and this compound in non-alcoholic beverages, demonstrating good precision (relative standard deviation < 5%) and accuracy (average recovery of 100.4% for this compound). tandfonline.comnih.gov This method has been successfully applied to various food products, including tomato paste, ketchup, and mayonnaise, with limits of detection for this compound at 4.5 mg/kg. nih.gov

Capillary Ion Chromatography (CIC) is a more recent and "green" analytical technique that has been applied to the determination of this compound in food. researchgate.net CIC offers the advantage of significantly reduced eluent consumption and waste generation compared to traditional ion chromatography. researchgate.netthermofisher.com This technique is simple, selective, and robust for the analysis of ionic and ionizable compounds. researchgate.netresearchgate.net

An innovative CIC method with conductivity detection has been developed for the simultaneous determination of sorbic and benzoic acids. researchgate.net This method, following an optimized alkaline extraction and purification procedure, demonstrated excellent validation results, including high linearity (R² > 0.999), good recovery values (ranging from 90.2% to 105.8%), and low limits of detection (1.6 mg kg⁻¹) and quantification (4.9 mg kg⁻¹) for this compound. researchgate.net

Spectrophotometric Methods

Spectrophotometric methods offer a simpler and often more rapid alternative to chromatographic techniques for the determination of this compound. These methods are based on the principle that this compound absorbs light in the ultraviolet (UV) region of the electromagnetic spectrum.

UV Spectrophotometry is a straightforward and cost-effective method for both qualitative and quantitative analysis of this compound. seafdec.orgaelabgroup.com The method relies on measuring the absorbance of a sample solution at the wavelength of maximum absorption for this compound, which is typically around 255-260 nm. leidenuniv.nloup.com

Sample preparation for UV spectrophotometric analysis usually involves an extraction step to isolate this compound from interfering substances in the food matrix. seafdec.orgoup.com Steam distillation followed by solvent extraction is a common approach. seafdec.org To account for background absorbance from other components in the sample, a correction can be made by measuring the absorbance after the oxidation of this compound with a reagent like potassium permanganate. oup.com

Table 2: UV Spectrophotometry Research Findings for this compound

Study FocusKey FindingsReference
This compound in dry fermented sausageA rapid method was developed involving extraction with metaphosphoric acid and partitioning into isooctane. Absorbance was read at 255 nm. Recoveries of added this compound (50-600 ppm) were between 92% and 98.7%. oup.com oup.com
This compound in various food samplesA method based on the reaction of malonaldehyde (formed from the oxidation of this compound) with 2-thiobarbituric acid, with absorbance measured at 529 nm. The calibration graph was linear for 0-6 µg/mL of this compound, and recoveries ranged from 96% to 103%. nih.gov nih.gov

One study described a method for determining this compound in dry fermented sausage where the recovery of added this compound was between 92% and 98.7%. oup.com Another spectrophotometric method involves the oxidation of this compound to malonaldehyde, which then reacts with 2-thiobarbituric acid to form a colored product with an absorbance maximum at 529 nm. nih.gov This method demonstrated a linear calibration graph for this compound concentrations up to 6 µg/mL and achieved recoveries of 96% to 103% in various food samples. nih.gov

Second-Order Derivative Spectrophotometry

Second-order derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands, allowing for the quantification of a target analyte in the presence of interfering substances. shimadzu.com This method calculates the second derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum has positive and negative peaks, where the amplitude between a maximum and a minimum can be directly proportional to the concentration of the analyte. shimadzu.comnih.gov This approach is particularly useful for determining this compound in complex matrices like beverages and other processed foods, where other additives and coloring matter can cause significant spectral interference. nih.govtandfonline.com

A key advantage of this method is its ability to separate the spectral signals of this compound and benzoic acid, two commonly co-formulated preservatives. tandfonline.com Research has demonstrated the successful simultaneous determination of both acids in soft drinks without prior separation steps. tandfonline.com In one application, the analysis of this compound in a concentration range of 1 to 7 μg.mL⁻¹ was achieved by using a blank prepared from the same soft drink to nullify interference from the matrix. tandfonline.com More advanced applications have utilized fourth-order derivative spectra after purifying samples through microdialysis, showing a high correlation (r² > 0.97) with results obtained from HPLC methods. nih.gov

Table 1: Research Findings on Derivative Spectrophotometry for this compound Analysis

Parameter Description Source
Technique Second-Order Derivative Spectrophotometry tandfonline.com
Analyte(s) This compound, Benzoic Acid tandfonline.com
Sample Matrix Non-vegetal soft drinks tandfonline.com
Concentration Range 1 to 7 μg.mL⁻¹ tandfonline.com
Key Advantage Allows for simultaneous determination in the presence of spectral interferences from other additives. tandfonline.com
Technique Fourth-Order Derivative Spectrophotometry with Microdialysis nih.gov
Analyte(s) This compound, Benzoic Acid nih.gov
Sample Matrix Processed foods nih.gov

| Correlation | Highly correlated with HPLC results (r² > 0.97) | nih.gov |

Colorimetric Methods (e.g., Thiobarbituric Acid Reaction)

Colorimetric methods for this compound determination often rely on the reaction of this compound with specific reagents to produce a colored compound, the absorbance of which is then measured spectrophotometrically. The most prominent of these is the thiobarbituric acid (TBA) reaction. leidenuniv.nlnih.gov In this method, this compound is first oxidized, typically by an oxidizing agent like potassium dichromate or iron(III), under acidic conditions and heat. nih.govresearchgate.net This oxidation cleaves the this compound molecule to yield malonaldehyde as an intermediate product. nih.govresearchgate.net The malonaldehyde then reacts with thiobarbituric acid to form a reddish-brown or pink chromophore, which is quantified by measuring its absorbance at a specific wavelength, typically around 529-532 nm. leidenuniv.nlnih.govresearchgate.net

This method is valued for its simplicity and accuracy. nih.gov To minimize interference from other food components, an initial extraction of this compound using a solvent like diethyl ether, followed by a back-extraction into a sodium hydrogen carbonate solution, is often performed. nih.gov The technique has been successfully applied to a wide range of food samples, including beverages, cakes, and sauces. nih.gov Research has demonstrated excellent linearity and recovery for this method. nih.gov

Table 2: Performance Data for the Thiobarbituric Acid Colorimetric Method

Parameter Finding Source
Principle Oxidation of this compound to malonaldehyde, followed by reaction with 2-thiobarbituric acid. nih.gov
Measurement Wavelength 529 nm nih.gov
Linearity Range 0–6 µg/mL of this compound nih.gov
Recovery Rate 96% to 103% for concentrations of 164-557 µg/mL nih.gov
Relative Standard Deviation (RSD) 1.6% (in spiked cream soda) and 1.9% (in onion juice) nih.gov

| Sample Pre-treatment | Diethyl ether extraction followed by back-extraction with sodium hydrogen carbonate to minimize interferences. | nih.gov |

Other Analytical Approaches

Titration

Titration offers a classical chemical analysis approach for quantifying this compound. One straightforward method involves a direct acid-base titration. In this procedure, a precisely weighed sample of this compound is dissolved in a suitable solvent, such as anhydrous methanol that has been previously neutralized. fao.org The solution is then titrated with a standardized solution of a strong base, like 0.1 N sodium hydroxide, using an indicator such as phenolphthalein (B1677637) to determine the endpoint. fao.org

Another approach is iodimetric titration, which is an indirect method. rsc.org This technique is based on the quantitative reaction between this compound and N-bromosuccinimide in a water-acetic acid medium. A known excess of N-bromosuccinimide is added to the sample, which brominates the this compound. The unreacted excess of N-bromosuccinimide is then determined by allowing it to react with potassium iodide, which liberates iodine. This liberated iodine is subsequently titrated with a standard sodium thiosulphate solution. rsc.org This method has demonstrated good recovery rates (95% to 104%) and has been successfully applied to soft drink analysis. rsc.org

Table 3: Comparison of Titration Methods for this compound

Method Principle Key Reagents Application Source
Acid-Base Titration Direct titration of the acidic carboxyl group of this compound with a strong base. Anhydrous Methanol, 0.1 N Sodium Hydroxide, Phenolphthalein Assay of pure this compound. fao.org

| Iodimetric Titration | Indirect titration involving bromination of this compound with excess N-bromosuccinimide, followed by titration of the excess reagent. | N-bromosuccinimide, Potassium Iodide, Sodium Thiosulphate, Acetic Acid | Determination in soft drinks. | rsc.org |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, rapid analysis, and minimal solvent consumption, making it an excellent alternative to HPLC for this compound analysis. scientificwebjournals.comnih.gov The method separates ionized molecules based on their electrophoretic mobility in an electric field. This compound, having a carboxylic group, is ionized in a basic buffer solution, allowing it to migrate within a fused-silica capillary. scientificwebjournals.comnih.gov

In a typical CE method for this compound, a borate (B1201080) buffer with a pH around 9.3 is used as the running buffer. scientificwebjournals.com A high voltage (e.g., 28 kV) is applied across the capillary, and detection is commonly performed using direct UV detection at a wavelength of 254 nm. scientificwebjournals.comnih.gov This technique allows for the simultaneous determination of this compound and other preservatives like benzoic acid in a single, short run, often under 5 minutes. scientificwebjournals.comnih.gov The method has been validated for various food matrices, demonstrating low limits of detection (LOD) and quantification (LOQ), good precision, and high accuracy. scientificwebjournals.comnih.gov

Table 4: Research Findings for Capillary Electrophoresis Analysis of this compound

Parameter Finding Source
Separation Principle Capillary Zone Electrophoresis (CZE) scientificwebjournals.comnih.gov
Running Buffer 20 mM Borate Buffer (pH 9.3) scientificwebjournals.com
Applied Voltage 28 kV scientificwebjournals.com
Detection Direct UV detection (254 nm for sorbate) scientificwebjournals.comnih.gov
Analysis Time Approx. 3.1 minutes scientificwebjournals.com
Linear Range 0.005–0.4 mM scientificwebjournals.com
Limit of Detection (LOD) 0.415 µg/mL scientificwebjournals.com

| Limit of Quantification (LOQ) | 1.38 µg/mL | scientificwebjournals.com |

Enzymatic Determination

Enzymatic determination represents a highly specific approach to chemical analysis. While less common than chromatographic or spectrophotometric methods for this compound, its potential has been noted in analytical literature. leidenuniv.nl These methods typically leverage the high specificity of an enzyme's catalytic activity towards a particular substrate. In the context of this compound, this would involve an enzyme that specifically reacts with or metabolizes this compound, leading to a measurable change, such as the consumption of a co-substrate or the production of a detectable product. Although detailed, standardized enzymatic assay kits for this compound are not as widely documented as for other analytes, the principle remains a recognized analytical strategy. leidenuniv.nl More recent research has focused on enzymatic reactions to modify this compound, such as lipase-catalyzed esterification to create derivatives, which are then analyzed using other techniques like HPLC. mdpi.com

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive analytical technique used for detecting molecules at very low concentrations. youtube.comyoutube.com It is a powerful variation of Raman spectroscopy, which provides a unique vibrational "fingerprint" for a molecule by measuring the inelastic scattering of laser light. nih.gov The standard Raman effect is typically very weak, but the SERS technique enhances the signal by many orders of magnitude. nih.gov This enhancement occurs when the target molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, usually made of gold or silver. youtube.comyoutube.com The laser light excites surface plasmons on the metal nanoparticles, creating intense localized electric fields that dramatically amplify the Raman signal of the nearby this compound molecules. youtube.com

SERS has been successfully applied for the rapid detection of this compound and other preservatives in food products. dntb.gov.ua The method offers high sensitivity and specificity, allowing for detection in complex matrices with minimal sample preparation. dntb.gov.ua Research has demonstrated the ability to obtain SERS spectra for this compound at concentrations ranging from 10⁻³ to 10⁻⁷ mol/L. researchgate.net

Table 5: Key Aspects of SERS for this compound Detection

Parameter Description Source
Principle Enhancement of the Raman scattering signal of molecules adsorbed on metallic nanostructures. youtube.comnih.gov
Substrate Nanostructured surfaces of noble metals (e.g., silver, gold). youtube.comyoutube.com
Enhancement Mechanism Excitation of surface plasmons creates intense localized electric fields. youtube.com
Application Rapid and sensitive detection of preservatives in processed foods. dntb.gov.ua

| Reported Detection Range | 10⁻³ to 10⁻⁷ mol/L | researchgate.net |

Table 6: Chemical Compounds Mentioned in the Article

Compound Name Chemical Formula
This compound C₆H₈O₂
Benzoic acid C₇H₆O₂
Malonaldehyde C₃H₄O₂
Thiobarbituric acid C₄H₄N₂O₂S
Potassium dichromate K₂Cr₂O₇
Iron(III) Fe³⁺
Sodium hydroxide NaOH
Methanol CH₃OH
Phenolphthalein C₂₀H₁₄O₄
N-bromosuccinimide C₄H₄BrNO₂
Acetic acid C₂H₄O₂
Potassium iodide KI
Sodium thiosulphate Na₂S₂O₃
Diethyl ether (C₂H₅)₂O
Sodium hydrogen carbonate NaHCO₃

Toxicological and Metabolic Research of Sorbic Acid

Mammalian Metabolism and Pharmacokinetics

Sorbic acid is metabolized rapidly in mammals. nih.govtandfonline.comtandfonline.com Its metabolic fate is well-understood and is a key factor in its toxicological profile.

In mammalian systems, this compound is readily metabolized and ultimately degraded. The primary end products of its metabolism are carbon dioxide and water. usda.gov This complete oxidation indicates that the compound can be processed efficiently by the body's metabolic machinery. The degradation process involves its entry into standard metabolic cycles, where it is broken down for energy.

The metabolism of this compound is comparable to that of endogenous, straight-chain fatty acids. nih.govtandfonline.comtandfonline.comsemanticscholar.org It is handled by the body through common fatty acid oxidation pathways, specifically beta-oxidation. nycu.edu.twresearchgate.net This similarity means that this compound can serve as an energy source, much like naturally occurring fatty acids such as caproic acid. neliti.com However, some research indicates that this compound can deregulate hepatic lipid metabolism. Studies in mice have shown that while it doesn't cause overt hepatotoxicity at certain concentrations, it can lead to hepatic lipid accumulation, particularly of triglycerides, fatty acids, and glycerol. nycu.edu.twnih.govnih.gov This effect is linked to the downregulation of proteins involved in autophagy and β-oxidation pathways, which are crucial for lipid clearance. nycu.edu.twnih.govnih.gov

In Vivo and In Vitro Toxicological Studies

This compound has been the subject of extensive toxicological testing to determine its potential for adverse health effects. These evaluations include a battery of in vivo and in vitro studies. nih.govtandfonline.comtandfonline.com

A wide range of studies have been conducted to assess the genotoxic and mutagenic potential of this compound. The majority of evidence from various assays indicates that this compound is not mutagenic or genotoxic. nih.govtandfonline.comcosmeticsinfo.org Tests in which this compound has shown negative results include the Ames test against multiple strains of Salmonella typhimurium and chromosomal aberration tests using Chinese hamster fibroblast cell lines. tandfonline.comacs.org

Despite the preponderance of negative findings, some studies have reported potential genotoxic effects. neliti.comresearchgate.net For instance, certain reports have implicated potassium sorbate (B1223678) in causing clastogenic effects and sister chromatid exchanges in Chinese hamster V79 cells. neliti.com Additionally, under specific extreme conditions, such as high concentrations and temperatures, this compound may react with nitrite to form mutagenic products, though these are not found under normal conditions of use. nih.govtandfonline.comtandfonline.com

Interactive Table: Genotoxicity and Mutagenicity Study Findings for this compound

Test TypeSystem/OrganismResult
Ames TestSalmonella typhimurium (six strains)Negative tandfonline.com
Chromosomal Aberration TestChinese hamster fibroblast cell lineNegative tandfonline.com
Unscheduled DNA Synthesis AssayMammalian cells (in vitro)Negative tandfonline.com
Rec-assay---Positive neliti.com
Sister Chromatid ExchangesChinese hamster V79 cellsPositive (for Potassium Sorbate) neliti.com
Sister Chromatid ExchangesMice (in vivo, high doses)Positive neliti.com
Micronuclei FormationMice (in vivo, high doses)Positive neliti.com

Long-term (chronic) and medium-term (sub-chronic) toxicity studies have been performed on this compound in several animal models. These studies consistently demonstrate a very low level of mammalian toxicity. nih.govtandfonline.com In sub-chronic studies, no significant adverse effects were noted in rats when this compound was included in the diet at levels up to 10%. cosmeticsinfo.orgresearchgate.net

Interactive Table: Selected Chronic and Sub-chronic Toxicity Studies of this compound

Study DurationSpeciesConcentration in DietKey Findings
Sub-chronicRatUp to 10%No significant adverse effects observed cosmeticsinfo.orgresearchgate.net
ChronicRatUp to 10%Devoid of carcinogenic activity nih.govtandfonline.comsemanticscholar.org
Long-termRat5%No carcinogenic effects observed tandfonline.com
Long-termMouse---No carcinogenic effects demonstrated researchgate.net

The effects of this compound on reproductive performance and potential for developmental toxicity have been investigated. A two-generation reproduction study in rats found no effects on reproductive performance when the parental generation was exposed to a dietary level of 10% this compound. tandfonline.com Similarly, no developmental effects have been observed in studies with potassium sorbate. cosmeticsinfo.org

However, a different two-generation reproductive toxicity study in rats, where the substance was administered by gavage, described adverse effects in pups, including a decrease in anogenital distance in males at mid and high doses. nih.gov Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity was identified as 300 mg/kg body weight per day. nih.gov A subsequent extended one-generation reproductive toxicity study (EOGRTS) was conducted to further clarify these findings. nih.gov

Hepatic and Other Organ-Specific Metabolic Effects

Recent research has shed light on the specific metabolic effects of this compound on the liver. While generally considered to have no hepatotoxicity at legally permitted concentrations, studies indicate that this compound can deregulate hepatic lipid metabolism, leading to lipid accumulation within the liver. nih.govnycu.edu.twnih.gov

The mechanisms identified involve the downregulation of proteins associated with de novo lipogenesis, fatty acid uptake, and the secretion of very low-density lipoprotein (VLDL). nih.govnycu.edu.twnih.gov Specifically, this compound was found to decrease the expression of sterol regulatory element-binding proteins, acetyl-coA carboxylase, and fatty acid synthase. nycu.edu.twnih.gov Concurrently, it interferes with lipid clearance by downregulating pathways responsible for autophagy and β-oxidation. nih.govnycu.edu.twnih.gov This combined effect of disrupting lipid synthesis, uptake, secretion, and breakdown contributes to the net accumulation of lipids in hepatocytes. nih.gov

The table below summarizes the key proteins and pathways affected by this compound in the liver, as observed in the mouse model study.

Metabolic PathwayKey Proteins/Molecules AffectedObserved Effect of this compoundReference
De Novo Lipogenesis & Fatty Acid Internalization Sterol regulatory element-binding proteins, Acetyl-coA carboxylase, Fatty acid synthase, Liver fatty acid-binding protein, CD36, Apolipoprotein EDownregulation/Decreased Expression nycu.edu.twnih.gov
Triacylglycerol Synthesis Diacylglycerol O-acyltransferase 2Increased Expression nycu.edu.twnih.gov
Autophagy LC-3, Beclin-1, Autophagy related protein 5 (ATG-5), ATG-7Downregulation nycu.edu.twnih.gov
β-Oxidation Acyl-CoA synthetase long chain family member 1, Carnitine palmitoyltransferase Iα, Peroxisome proliferator-activated receptor α (PPARα), PPARγ, PPARγ coactivator-1Downregulation nycu.edu.twnih.gov

These findings suggest that while this compound may not exhibit overt toxicity at standard dietary levels, it can be a factor in disturbing the fine balance of hepatic lipid metabolism. nih.gov

Hypersensitivity and Pseudo-Allergic Reactions

This compound and its salts are known to cause non-immunological contact urticaria and other hypersensitivity or pseudo-allergic reactions in a small subset of individuals. tandfonline.comnih.gov These reactions are typically localized to the skin. While considered rare skin sensitizers, evidence suggests that contact allergies to this compound may be underestimated. nih.gov

The most common manifestations of hypersensitivity are skin-related and include:

Contact Dermatitis: An inflammatory skin reaction resulting from direct contact with products containing this compound. cutaneousallergy.org

Contact Urticaria (Non-immunological): Characterized by wheals and flares (hives) at the site of contact. nih.gov

Mild Skin Irritation: A less severe form of skin reaction. getlabtest.com

Research into allergic contact dermatitis from this compound (SA) and potassium sorbate (PS) in topical pharmaceuticals has shown that the vehicle used for patch testing is critical for diagnosis. nih.gov A study of 17 patients with allergic contact dermatitis from PS/SA-containing products found that SA 2% in ethanol (B145695) was a more effective diagnostic tool than SA 2% in petrolatum. nih.gov This suggests that the choice of diagnostic preparation can significantly impact the detection of sensitization.

The table below details reported hypersensitivity reactions and sensitization rates from various studies.

Type of ReactionStudy Population/ContextSensitization Rate / FindingsReference
Allergic Contact Dermatitis 17 patients with reactions to topical products containing PS/SA13 of 14 patients reacted to SA 2% in ethanol, while only 1 had a doubtful reaction to SA 2% in petrolatum. nih.gov
Allergic Reactions to Medication 1,537 patients3.1% (49 patients) had allergic reactions to medication containing this compound. theic2.org
Sensitization in Eczematous Patients 736 eczematous patients0.6% (5 patients) showed sensitization to this compound-containing medications. theic2.org
Human Repeat Insult Patch Test (HRIPT) 93 and 33 volunteers (10% and 20% SA)0.8% overall sensitization rate. theic2.org
Human Repeat Insult Patch Test (HRIPT) 181 and 121 volunteers (10% and 20% SA)0.33% overall sensitization rate. theic2.org

These reactions are idiosyncratic, and for the majority of consumers, this compound does not elicit adverse effects. tandfonline.com

Interactions with Other Compounds and Potential for Mutagenic Product Formation (e.g., with Nitrite)

Under specific chemical conditions, this compound can react with other compounds, notably nitrite, to form potentially mutagenic products. nih.govnih.gov This reaction is of particular interest due to the use of both this compound and nitrites as preservatives in food products, although not always in combination. nih.gov

The reaction between this compound and sodium nitrite, particularly under acidic conditions that can mimic the human stomach, can generate several mutagenic compounds. nih.govnih.gov Research has identified some of these products, including C-nitro and C-nitroso compounds. nih.gov The formation of these mutagens is highly dependent on factors such as pH, with maximal mutagenic activity observed in a pH range of 3.5-4.2. nih.gov

Several reaction products have been identified and studied for their biological activity. Among them, 2-methyl-1,4-dinitropyrrole has been identified as a potent mutagen. nih.govnih.gov Another identified mutagen is ethylnitrolic acid. nih.gov The interaction of this compound with nitrites has been shown to produce genotoxic agents and direct-acting mutagens in vitro. nih.govresearchgate.net

The table below summarizes key findings related to the interaction between this compound and nitrite.

Reaction Condition / ProductStudy TypeKey FindingReference
pH Condition In vitro mutagenicity assays (rec-assay, Ames test)Maximal mutagenic activity from the this compound-nitrite reaction was observed between pH 3.5 and 4.2. nih.gov
Identified Mutagenic Product In vitro mutagenicity assays2-methyl-1,4-dinitropyrrole was identified as the strongest mutagen among five C-nitro and C-nitroso compounds studied. nih.gov
Identified Mutagenic Products Review of Sorbate-Nitrite InteractionsTwo identified mutagens are ethylnitrolic acid and 1,4-dinitro-2-methylpyrrole. nih.gov
Inhibitory Factors In vitro studiesAscorbate (Vitamin C) can block the formation of mutagens at low pH. nih.gov
Product Stability In vitro studiesThe mutagenic compound 1,4-dinitro-2-methylpyrrole is stable across a wide pH range. researchgate.net

It is important to note that the formation of these mutagenic products can be blocked by the presence of ascorbate (vitamin C) at low pH. nih.gov However, under normal conditions of use in food preservation, these mutagenic products are not typically detectable. tandfonline.com

Production Methods and Sustainability in Sorbic Acid Research

Sustainable Synthesis Approaches (e.g., Photoenergy)

Sustainable synthesis approaches for chemical compounds are crucial for reducing environmental impact and reliance on non-renewable resources. In the context of sorbic acid research, photoenergy has emerged as a promising tool for transforming this compound into valuable, sustainable building blocks. One notable example involves the use of photoenergy in the synthesis of a novel cyclobutane-containing diacid building block, referred to as CBDA-3, from this compound researchgate.netnih.gov.

This sustainable approach leverages a clean and efficient [2+2] photocycloaddition reaction researchgate.netnih.gov. The process begins with this compound, which can be obtained from biorenewable sources like triacetic acid lactone nih.gov. To facilitate the photoreaction, this compound is prearranged into a photoreactive conformation by forming a salt with ethylenediamine (B42938), known as ethylenediamine disorbate (EDADS) researchgate.netnih.gov. This prearrangement is critical for the successful dimerization of this compound molecules via UV light nih.gov.

The photoreaction itself is carried out using commercially available germicidal lamps, which are characterized as a form of ECO-UV (Energy-efficient, Cost-effective, and Operator-friendly) researchgate.netnih.gov. This highlights the practical and environmentally conscious aspects of the synthesis. After UV irradiation, the CBDA-3 product is formed, and the ethylenediamine can be recovered and reused, further enhancing the sustainability of the process researchgate.net.

The resulting CBDA-3 is a promising building block with a unique semi-rigid cyclobutane (B1203170) ring structure, offering opportunities for derivatization and potential use as a sustainable alternative to traditional petroleum-derived diacids like terephthalic acid and adipic acid researchgate.netnih.gov. Research findings indicate that the synthesis can be optimized for efficiency, including the use of mechanochemical grinding for EDADS preparation, which is a faster alternative to crystallization from ethanol (B145695) solutions researchgate.net.

Research Findings on EDADS Preparation

The preparation of the ethylenediamine disorbate (EDADS) salt, a crucial intermediate for the photocycloaddition, has been optimized for efficiency. A comparison of two methods for EDADS preparation highlights the benefits of a mechanochemical approach.

MethodDescriptionYield (%)Time Required
Method A: CrystallizationThis compound and ethylenediamine dissolved in ethanol; crystals collected by filtering after evaporation over 48-hour intervals. nih.gov91Multiple days
Optimized Method: GrindingGrinding a 2:1 ratio of this compound and ethylenediamine in a mortar and pestle. researchgate.netNot specifiedMinutes

This optimization demonstrates a move towards more efficient and potentially greener synthetic routes by reducing reaction time and solvent usage researchgate.net.

Environmental Fate and Impact of Sorbic Acid

Ecological Considerations and Bioremediation Potential

Given its rapid degradation, sorbic acid is generally considered unlikely to be a harmful environmental pollutant usda.gov. The compound is not regarded as detrimental to aquatic organisms or as a cause of long-term adverse environmental effects lobachemie.com.

Studies on its ecotoxicity have indicated low levels of toxicity to various organisms. For instance, the acute fish toxicity (LC50 for the zebra barbel) is reported to be very low, exceeding 1000 mg/L after 48 to 96 hours usda.gov. Another study reported LC50 values for fish (species unspecified) ranging from 1000 to 1500 mg/L spectrumchemical.com. This compound also exhibits very little toxicity to plants at concentrations between 0.05% and 0.2% usda.gov. While some sources mention it can be harmful to aquatic life with long-lasting effects spectrumchemical.com, the high LC50 values suggest a low acute toxicity.

The inherent biodegradability of this compound by various microorganisms highlights its significant bioremediation potential. Microorganisms play a crucial role in converting this compound into less toxic compounds, ultimately leading to its mineralization into carbon dioxide and water, similar to other fatty acids usda.govusda.govntacf.com.cnfrontiersin.org. This process is a key aspect of natural attenuation in the environment.

This compound exerts its antimicrobial effect by inhibiting the growth of molds, yeasts, and aerobic bacteria, primarily by interfering with microbial enzyme systems, such as by combining with sulfhydryl groups ntacf.com.cnresearchgate.net. However, some strains of microorganisms have developed the ability to degrade sorbate (B1223678) and can become resistant researchgate.net. Notably, this compound has no significant inhibitory effect on beneficial anaerobic bacteria like Bacillus and Lactobacillus acidophilus ntacf.com.cn. The ability of microorganisms to metabolize this compound underpins its low environmental persistence and contributes to its favorable ecological profile.

The following interactive data table summarizes key ecotoxicological data for this compound:

Organism TypeEndpointConcentration / EffectSource
Fish LC50>1000 mg/L (48-96 h, Zebra Barbel) usda.gov
LC501000-1500 mg/L spectrumchemical.com
Plants ToxicityVery little toxicity at 0.05%-0.2% usda.gov
Microorganisms DegradationReadily biodegradable (e.g., 95% in 6 days) usda.govtheic2.orgcarlroth.comeuropa.eu

Future Research Directions for Sorbic Acid

Elucidating Unresolved Mechanisms of Action

While sorbic acid's antimicrobial activity is broadly understood to be pH-dependent, with its undissociated form being most active at low pH, the complete intricacies of its mechanism of action, especially in filamentous fungi, remain to be fully elucidated. nih.govfoodadditives.net Current understanding suggests that this compound permeates microbial cell membranes in its uncharged, undissociated state, leading to intracellular accumulation and a subsequent disruption of cellular pH and energy homeostasis. nih.govfoodadditives.net

However, research indicates that for longer-chain weak acids like this compound, the primary inhibitory mechanism may involve a more direct targeting of microbial respiration rather than solely profound cytosolic acidification. asm.orgbiorxiv.org Studies have shown that this compound can inhibit oxidative assimilation of various substrates, including glucose, acetate (B1210297), succinate (B1194679), and fumarate, and can reduce oxidative phosphorylation. nih.gov Furthermore, it has been observed to inhibit sulfhydryl enzymes such as fumarase, aspartase, and succinic dehydrogenase, potentially through a thiol addition mechanism. nih.gov

Future research needs to delve deeper into these specific molecular interactions. Investigations into the production of reactive oxygen species (ROS), the formation of petite (mitochondrion-defective) cells, and defects in Fe-S clusters induced by this compound are critical areas for further study to fully comprehend its impact on microbial physiology. asm.orgnih.gov A significant research gap also exists in understanding the specific triggers for resistance mechanisms in germinating mold spores, particularly the enzymatic conversion of this compound into the volatile compound pentadiene, which can lead to off-flavors. ukri.orgnajah.edu The European Food Safety Authority (EFSA) has highlighted these uncertainties and data gaps, underscoring the need for more comprehensive research into this compound's effects. researchgate.net

Novel Derivatization and Formulation Strategies

The intrinsic properties of this compound, such as its limited water solubility, present challenges for its application in certain hydrophilic food systems. mdpi.com This necessitates the development of novel derivatization and formulation strategies to enhance its efficacy, bioavailability, and expand its range of applications.

Encapsulation technologies, particularly those utilizing lipid-based barriers, represent a significant area of development. These formulations allow for the controlled release of this compound, preventing its premature interaction with other ingredients (e.g., yeast in baked goods) until specific conditions, such as elevated baking temperatures, are met. This approach has proven effective in improving product shelf life and maintaining desired product characteristics. modernistpantry.combakerpedia.comniprolimited.comeskamarket.comtastetech.com

Further research is exploring the synthesis of novel water-soluble polymeric forms of this compound. For instance, polymeric esters and hydrogen-bonded complexes with polyvinylpyrrolidone (B124986) (PVP) have demonstrated enhanced fungicidal activity and controlled release properties. Optimizing the molecular weight of these polymeric carriers has been shown to increase their activity. tandfonline.comnih.govresearchgate.net

Another promising avenue involves the esterification of this compound with compounds like glycerol, which has been shown to improve its antimicrobial properties against Saccharomyces cerevisiae. mdpi.com Future efforts should focus on designing other esters and amide derivatives with improved hydrophilic profiles and enhanced antimicrobial activities to overcome the limitations posed by this compound's lipophilic nature. mdpi.comresearchgate.net The potential integration of this compound into nanoscale delivery systems or its use with nanoscale substrates for enhanced detection or targeted release also presents an exciting research direction. researchgate.net

Combating Microbial Resistance Development

The emergence and proliferation of microbial resistance pose a significant challenge to the continued effectiveness of this compound as a preservative. Certain microbial strains, notably Zygosaccharomyces bailii, exhibit extreme resistance to this compound. researchgate.netresearchgate.netnih.govnih.gov This resistance can stem from population heterogeneity, where a small sub-population of cells possesses heightened resistance, potentially due to mechanisms that reduce weak acid uptake. researchgate.net These resistant cells can significantly increase in number during the stationary phase of microbial growth. researchgate.net

A key mechanism of resistance involves the ability of some microorganisms to metabolize this compound into inactive compounds or those that impart undesirable off-flavors, such as pentadiene in molds. ukri.orgnajah.eduresearchgate.net Recent studies have also highlighted that adaptation to this compound in low-sugar environments can promote resistance in spoilage yeasts, correlating with a metabolic shift from respiratory to fermentative pathways. nih.govresearchgate.netresearchgate.net Encouragingly, supplementing yeast cultures with succinic acid, a metabolic intermediate, has been shown to alleviate this low-glucose induced resistance by promoting respiration. researchgate.net

Future research must prioritize understanding these resistance mechanisms at a molecular level. This includes identifying the genetic and physiological factors that contribute to resistance and the specific triggers for this compound degradation. Developing novel strategies to circumvent or mitigate resistance, especially in the context of the growing trend towards reduced-sugar food formulations, is crucial. This may involve exploring new combinations of preservatives or developing inhibitors for the enzymes responsible for this compound degradation. nih.govukri.orgresearchgate.net

Advanced Biotechnological Production Optimization

Currently, this compound is predominantly produced through chemical synthesis. atamanchemicals.commarketresearchintellect.com However, there is a growing imperative to develop more sustainable and eco-friendly production methods, particularly through advanced biotechnological approaches. This shift is driven by increasing environmental concerns and consumer demand for green manufacturing processes. atamanchemicals.commarketresearchintellect.com

One promising area of research involves combining fermentation with chemical synthesis. A proposed route entails the fermentative conversion of glucose into triacetic acid lactone using genetically modified microbial strains, such as Escherichia coli and Saccharomyces cerevisiae, followed by chemical transformation of the lactone into butyl sorbate (B1223678). atamanchemicals.comresearchgate.net Further optimization of these fermentative steps is essential to enhance yield and cost-effectiveness.

The identification of specific Lactic Acid Bacteria (LAB) strains, such as Lactobacillus buchneri DSM 20057T, that are capable of producing this compound, opens new avenues for direct biotechnological production. researchgate.net Research efforts should focus on optimizing the fermentation conditions, genetic engineering of microbial hosts, and downstream processing to achieve industrial-scale production. Additionally, exploring other renewable starting materials, such as non-edible berries or ethanol (B145695), for biotechnological pathways to this compound synthesis remains a key area for innovation. researchgate.net

Comprehensive Synergistic Effect Profiling

This compound's efficacy can often be enhanced when used in combination with other antimicrobial agents or food components, leading to synergistic effects. While some synergistic applications are already in practice, a comprehensive profiling of these interactions is a vital area for future research to optimize preservation strategies and broaden its utility. phexcom.com

Recent studies have demonstrated the synergistic antimicrobial and antioxidant effects of combinations such as glutaric acid with this compound, which have shown strong antimicrobial properties and extended shelf life in food models like salmon. scienceopen.comresearchgate.net Research also indicates that natural permeabilizers, including gallic acid, thymol, chitosan, and EDTA, can enhance this compound's activity, particularly against multidrug-resistant microorganisms by increasing outer membrane permeability. ekb.eg Furthermore, synergistic benefits have been observed when this compound is combined with heat treatment for inhibiting microbial spores. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying sorbic acid in food matrices, and how can their accuracy be validated?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For GC-MS, capillary column optimization (e.g., polar stationary phases) improves separation efficiency, while HPLC requires mobile phase adjustments (e.g., acetonitrile-phosphate buffers) to enhance peak resolution . Validation should include recovery tests (spiked samples), linearity checks (R² > 0.99), and interlaboratory comparisons using proficiency testing (PT) schemes, as demonstrated in studies where 84.3% of labs achieved satisfactory this compound results .

Q. How is this compound’s safety profile assessed in regulatory toxicology studies?

  • Methodology : Toxicity assessments rely on no-observed-adverse-effect levels (NOAELs) from long-term animal studies. For example, a two-generation reproductive toxicity study in rats established a NOAEL of 300 mg/kg bw/day, leading to a temporary acceptable daily intake (ADI) of 3 mg/kg bw/day after applying a 100-fold safety factor. Researchers must reconcile conflicting data, such as GreenScreen®’s Benchmark 3 classification (despite endocrine activity data gaps) with EFSA’s risk-based ADI .

Q. What statistical approaches are used to resolve discrepancies in this compound quantification across laboratories?

  • Methodology : Outlier detection via Cochran (for within-lab variance) and Grubbs tests (for between-lab consistency) is critical. For example, in OIV studies, repeatability limits (RSD < 5%) and reproducibility limits (RSD < 10%) were derived from ANOVA of 198 experimental datasets. Z-scores comparing lab performance to global medians further identify systematic errors .

Advanced Research Questions

Q. How can predictive modeling optimize this compound’s antifungal efficacy in complex food systems?

  • Methodology : Growth-no-growth interfaces for fungi (e.g., Penicillium brevicompactum) are modeled using Baranyi’s primary model to fit growth kinetics, incorporating pH and preservative concentration variables. Secondary models estimate inhibitory thresholds (e.g., pHmin = 5 at 2000 mg/L this compound). Validation requires testing in real matrices (e.g., bakery products) to account for food-component interactions .

Q. What experimental designs address conflicting data on this compound’s endocrine disruption potential?

  • Methodology : Weight-of-evidence (WoE) frameworks integrate in vitro assays (e.g., receptor binding) and in vivo studies. For instance, GreenScreen®’s BM-3 classification acknowledges data gaps but prioritizes existing evidence (e.g., eye irritation). Researchers should conduct tiered testing: high-throughput screening followed by OECD guideline studies (e.g., uterotrophic assays) to resolve uncertainties .

Q. How do matrix effects influence this compound quantification in acidic beverages, and how can they be mitigated?

  • Methodology : Acidic matrices (e.g., lactic acid beverages) require derivatization (e.g., esterification with BF₃-methanol) to stabilize this compound before GC-MS analysis. Matrix-matched calibration curves and standard additions reduce interference from co-eluting compounds (e.g., organic acids). Method robustness is confirmed via recovery rates (85–110%) across pH 2.5–4.5 .

Methodological Notes

  • Experimental Design : For antifungal studies, use factorial designs (e.g., pH × concentration) with ≥3 replicates to model nonlinear interactions .
  • Data Interpretation : Apply Bayesian statistics to harmonize conflicting toxicological data, weighting high-quality in vivo studies over in silico predictions .
  • Analytical Validation : Include internal standards (e.g., deuterated this compound) to correct for instrument drift in long-term QC studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.